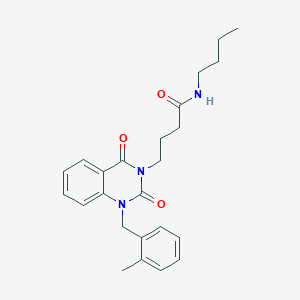
N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a butanamide group and a quinazoline core, which are pivotal in its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Key Findings:
- Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values: Some derivatives showed IC50 values in the low micromolar range, indicating potent antitumor effects .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study:
A study examining the antibacterial effects of related compounds found that modifications in the side chains significantly influenced their efficacy against resistant strains of bacteria such as MRSA .
In Vitro Studies
In vitro studies have provided insights into the biological activity of this compound. The following table summarizes key findings from recent research:
| Study | Biological Activity | Cell Line/Bacteria | IC50/MIC |
|---|---|---|---|
| Study 1 | Antitumor | A549 | 6.26 µM |
| Study 2 | Antimicrobial | MRSA | 0.41 µg/mL |
| Study 3 | Antitumor | HCC827 | 6.48 µM |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications in the side chains and functional groups can lead to enhanced potency or selectivity against specific targets.
Research Insights:
科学研究应用
Chemical Properties and Structure
The compound has a complex structure characterized by a quinazoline derivative with a butanamide side chain. Its molecular formula is C20H26N4O3 with a molecular weight of 370.45 g/mol. The presence of the quinazoline moiety suggests potential biological activities, particularly in the realm of drug development.
Pharmacological Applications
-
Anticonvulsant Activity :
- Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticonvulsant properties. For instance, similar compounds have shown effectiveness in maximal electroshock seizure (MES) models with ED50 values lower than those of established drugs like phenobarbital . This suggests that N-butyl-4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide may have similar or enhanced anticonvulsant activity.
- Cancer Research :
- Neuroprotective Effects :
Table 1: Summary of Pharmacological Studies on Quinazoline Derivatives
Synthesis and Development
The synthesis of this compound involves several steps starting from readily available precursors. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of the butanamide side chain through acylation reactions.
属性
IUPAC Name |
N-butyl-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-4-15-25-22(28)14-9-16-26-23(29)20-12-7-8-13-21(20)27(24(26)30)17-19-11-6-5-10-18(19)2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPBUTXEESHIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













